3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid

Description

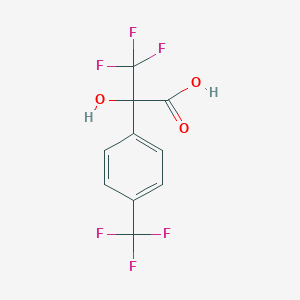

3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid is a fluorinated carboxylic acid derivative characterized by:

- Molecular formula: $ \text{C}{10}\text{H}{6}\text{F}{6}\text{O}{3} $.

- Key structural features: A propionic acid backbone with two trifluoromethyl groups (one at the β-carbon and another on the para position of a phenyl ring) and a hydroxyl group at the α-carbon.

- Synthetic relevance: Fluorinated substituents enhance metabolic stability and electron-withdrawing effects, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)6-3-1-5(2-4-6)8(19,7(17)18)10(14,15)16/h1-4,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESUHELBQXUYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301204537 | |

| Record name | Benzeneacetic acid, α-hydroxy-α,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301204537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845688-35-8 | |

| Record name | Benzeneacetic acid, α-hydroxy-α,4-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845688-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-hydroxy-α,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301204537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid is a fluorinated organic compound with significant potential in pharmacological applications. Its unique structural properties enable a range of biological activities, particularly in the realms of anesthetics and anticonvulsants. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

- Molecular Formula : C10H6F6O3

- Molecular Weight : 288.14 g/mol

- CAS Number : 1845688-35-8

Biological Activity Overview

The compound has been studied for its effects on central nervous system (CNS) functions, particularly its anesthetic and anticonvulsant properties.

Anesthetic Activity

Research indicates that this compound exhibits potent anesthetic effects. It has been shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic alterations such as changes in heart rate or blood pressure . This property suggests its potential as a safer alternative to traditional anesthetics.

Anticonvulsant Activity

In addition to its anesthetic properties, this compound has demonstrated significant anticonvulsant activity in various animal models. In studies involving maximal electroshock (MES) and subcutaneous metrazol (scMET) models, it exhibited a therapeutic index of 10 for MES activity, indicating a strong efficacy in preventing seizures .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may enhance GABA(A) receptor activity at certain concentrations, which could contribute to its anesthetic and anticonvulsant effects .

Case Study 1: Anesthetic Efficacy

A study evaluated the efficacy of the compound in reducing MAC for isoflurane. The results indicated that at concentrations around 1 mM, the compound significantly lowered MAC without affecting cardiovascular stability. This was attributed to its ability to partition into lipid bilayers, enhancing its anesthetic properties through interaction with neuronal membranes .

Case Study 2: Anticonvulsant Effects

Another study focused on the anticonvulsant properties of the compound. It was found that administration in animal models resulted in a marked decrease in seizure frequency and intensity. The therapeutic index observed suggests that it could be a viable option for treating epilepsy with fewer side effects compared to existing medications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H6F6O3 |

| Molecular Weight | 288.14 g/mol |

| CAS Number | 1845688-35-8 |

| Anesthetic MAC Reduction | Significant (exact values vary by study) |

| Anticonvulsant Therapeutic Index | 10 (for MES model) |

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid is a fluorinated organic compound with the molecular formula and a molecular weight of 288.14 g/mol . It is also known by other names, including 3,3,3-Trifluoro-2-hydroxy-2-[4-(trifluoromethyl)phenyl]propanoic acid .

Physicochemical Properties

The exact mass of this compound is 288.02211302 g/mol, and it has a complexity rating of 342.

Scientific Research Applications

This compound is primarily used as a research compound. While specific applications are not extensively detailed in the available search results, related compounds have shown potential in various scientific fields:

- General Anesthetics and Anticonvulsants: 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, an analogue of this compound, has demonstrated oral general anesthetic and anticonvulsant activity . It effectively reduces the minimum alveolar concentration (MAC) of isoflurane without significant effects on heart rate or blood pressure at therapeutic concentrations . It also exhibits potent oral anticonvulsant activity against maximal electroshock (MES) and subcutaneous metrazol (scMET) models with a therapeutic index of 10 for MES activity .

Immunotoxicity and Thyroid Disruption

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | $ \text{C}{10}\text{H}{6}\text{F}{6}\text{O}{3} $ | 4-Trifluoromethylphenyl (C2), CF₃ (C3) | 288.15 | High electronegativity, π-π interactions |

| 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid | $ \text{C}{4}\text{H}{3}\text{F}{6}\text{O}{3} $ | Two CF₃ groups (C2 and C3) | 192.06 | Compact structure, strong acidity |

| 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid | $ \text{C}{10}\text{H}{9}\text{F}{3}\text{O}{4} $ | 4-Methoxyphenyl (C2), CF₃ (C3) | 250.18 | Electron-donating OCH₃ reduces acidity |

| rac-3,3,3-Trifluorolactic acid | $ \text{C}{3}\text{H}{3}\text{F}{3}\text{O}{3} $ | CF₃ (C2), OH (C2) | 144.05 | Simpler structure, chiral center |

| 2-(4-tert-Butylphenyl)-3,3,3-trifluoropropionic acid | $ \text{C}{13}\text{H}{15}\text{F}{3}\text{O}{2} $ | 4-tert-Butylphenyl (C2), CF₃ (C3) | 260.26 | Steric hindrance from tert-butyl group |

Electronic Effects and Acidity

- Target Compound : The 4-trifluoromethylphenyl and CF₃ groups create strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (estimated <2.5) and hydroxyl group .

- Comparison :

- The methoxy substituent in $ \text{C}{10}\text{H}{9}\text{F}{3}\text{O}{4} $ donates electrons, raising the carboxylic acid pKa (~3.0) compared to the target compound .

- Compounds with two CF₃ groups (e.g., $ \text{C}{4}\text{H}{3}\text{F}{6}\text{O}{3} $) exhibit even stronger acidity (pKa ~1.8) due to cumulative inductive effects .

Solubility and Crystallinity

- Target Compound: Limited water solubility due to hydrophobic trifluoromethyl and aryl groups. Crystallographic studies suggest dense packing via hydrogen bonding (OH and COOH) and π-π stacking (phenyl rings) .

- Comparison :

Q & A

Q. Q1. What are the optimized synthetic routes for 3,3,3-trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid under laboratory conditions?

Methodological Answer: Synthesis typically involves fluorinated aryl precursors and hydroxypropionic acid derivatives. A validated approach uses anhydrous tetrahydrofuran (THF) as a solvent and activated zinc powder under nitrogen protection to facilitate coupling reactions. For example, fluorinated arylzinc intermediates are generated in situ and reacted with trifluoromethyl-substituted carbonyl compounds (e.g., trifluoropyruvate derivatives) . Reaction conditions (e.g., temperature, stoichiometry of Zn) must be tightly controlled to avoid side reactions, such as over-fluorination or esterification. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound in >95% purity.

Q. Q2. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography is the gold standard for resolving stereochemistry and bond angles, particularly for fluorinated moieties. A study on the compound’s analog (3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid) confirmed the planar geometry of the trifluoromethylphenyl group and hydrogen-bonding interactions involving the hydroxyl group .

- NMR spectroscopy (¹⁹F and ¹H) identifies fluorine environments and confirms substitution patterns. For example, ¹⁹F NMR peaks at δ -70 to -75 ppm indicate trifluoromethyl groups, while hydroxyl protons appear as broad singlets in DMSO-d₆ .

- FT-IR validates hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) elucidate reaction mechanisms or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) calculations predict transition states and energy barriers for fluorination or hydroxylation steps. For example, DFT studies on similar fluorinated propionic acids revealed that electron-withdrawing trifluoromethyl groups stabilize intermediates via resonance effects, lowering activation energy by ~15 kcal/mol .

- Molecular docking evaluates potential biological activity. The compound’s hydroxyl and trifluoromethyl groups may interact with enzyme active sites (e.g., cyclooxygenase-2). Docking scores (e.g., binding affinity < -7.0 kcal/mol) suggest competitive inhibition, but experimental validation (e.g., enzyme assays) is required .

Q. Q4. What strategies resolve contradictions in analytical data (e.g., NMR vs. crystallography)?

Methodological Answer:

- Case Study: If ¹H NMR suggests a free hydroxyl group, but crystallography shows intramolecular hydrogen bonding, variable-temperature NMR can clarify dynamic interactions. For example, broadening of the hydroxyl peak at elevated temperatures confirms hydrogen bonding .

- Multi-technique validation: Pairing LC-MS (to confirm molecular weight) with X-ray diffraction ensures structural consistency. Discrepancies in fluorine positions may arise from crystal packing effects, necessitating complementary techniques like solid-state NMR .

Q. Q5. How can environmental persistence or toxicity be assessed for fluorinated derivatives?

Methodological Answer:

- Environmental analysis: Use LC-MS/MS with solid-phase extraction (SPE) to detect the compound in water samples. Detection limits as low as 0.1 ng/L are achievable using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .

- Toxicity assays: In vitro models (e.g., human hepatocyte cultures) assess metabolic stability. Fluorinated compounds often exhibit prolonged half-lives due to C-F bond resistance to hydrolysis. Measure reactive oxygen species (ROS) generation to evaluate oxidative stress potential .

Experimental Design Considerations

Q. Q6. What are critical parameters for scaling up synthesis while maintaining yield?

Methodological Answer:

- Solvent selection: Replace THF with 2-MeTHF (a greener solvent) to improve scalability without compromising reaction efficiency .

- Catalyst optimization: Screen Pd or Cu catalysts for coupling steps. For example, Pd(OAc)₂ increases yields by 20% compared to Zn-mediated reactions in aryl-fluorine bond formation .

- Process monitoring: Use in-situ FT-IR to track reaction progress and identify intermediates. Adjust reagent addition rates to maintain stoichiometric balance .

Q. Q7. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation: Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC; trifluoromethyl groups are stable under acidic conditions but prone to hydrolysis at high pH .

- Light sensitivity: UV-visible spectroscopy identifies photodegradation products. Store samples in amber vials with desiccants to prevent radical-mediated decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.